molecular formula C21H26N2O5S B2722779 3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946298-91-5

3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2722779
CAS No.: 946298-91-5
M. Wt: 418.51
InChI Key: QFJGKRYTNLBZEU-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound with the molecular formula C21H26N2O5S and a molecular weight of 418.51 g/mol

Preparation Methods

The synthesis of 3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The quinoline intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Formation of the benzamide moiety: The final step involves the coupling of the quinoline intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the intended application of the compound.

Comparison with Similar Compounds

3,4-diethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be compared with other similar compounds, such as:

    3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide: This compound differs in the position of the sulfonyl group on the quinoline ring, which may affect its chemical reactivity and biological activity.

    3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)benzamide: Another positional isomer with potential differences in properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-27-19-11-9-16(13-20(19)28-5-2)21(24)22-17-10-8-15-7-6-12-23(18(15)14-17)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJGKRYTNLBZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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